molecular formula C20H25N3O3S2 B2619685 N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-08-7

N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2619685
CAS No.: 851410-08-7
M. Wt: 419.56
InChI Key: WFWKAOTUANSSFU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-methoxyethyl group at position 3, a methyl group at position 6, and a 2,3-dimethylphenylacetamide substituent linked via a thioether bridge. This scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties, as seen in structurally related compounds . The thioacetamide linkage and aryl substituents are critical for modulating solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-12-6-5-7-15(14(12)3)21-17(24)11-27-20-22-16-10-13(2)28-18(16)19(25)23(20)8-9-26-4/h5-7,13H,8-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKAOTUANSSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the thioacetamide group may contribute to its pharmacological properties.

Molecular Formula: C₁₈H₂₃N₃O₂S
Molecular Weight: 357.46 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AMCF-73.96Induces apoptosis via mitochondrial pathway
Compound BCaco-25.87Inhibits cell cycle progression
N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamideTBDTBD

Enzyme Inhibition

The compound's thieno[3,2-d]pyrimidine core suggests potential activity as an enzyme inhibitor. Similar compounds have shown effectiveness against metalloenzymes such as carbonic anhydrase (CA).

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

Compound NameIsoformKₐ (nM)
Compound ChCA II2.6
Compound DhCA IX16.1
This compoundTBD

The proposed mechanism of action for this class of compounds includes induction of apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis.

Findings:

  • Enhanced expression of pro-apoptotic protein Bax.
  • Decreased expression of anti-apoptotic protein Bcl-2.
  • Increased levels of active caspases (caspase-9 and caspase-3).

Case Study 2: Colorectal Cancer Cell Lines

Similarly, derivatives were tested against colorectal cancer cell lines (Caco-2), demonstrating comparable efficacy in inhibiting cell growth and promoting apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Position 3 : Ethyl or methoxyethyl groups enhance metabolic stability by reducing oxidative degradation .
    • Aryl Groups : Electron-withdrawing groups (e.g., dichlorophenyl in ) correlate with antimicrobial activity, while bulky substituents (e.g., isopropylphenyl in ) may hinder membrane permeability.
    • Thioether Linkage : Critical for maintaining conformational flexibility and hydrogen-bonding interactions with kinase targets .

Physicochemical and Spectral Properties

  • Melting Point : The target compound’s melting point (>250°C, extrapolated from ) exceeds that of less substituted analogs (e.g., 230°C for ), likely due to stronger intermolecular hydrogen bonding.
  • NMR Data :
    • 1H NMR (DMSO-d6) : δ 12.50 (NH, br. s), 7.82 (aryl-H), 4.12 (SCH₂), 2.19 (CH₃), consistent with thioacetamide derivatives .
    • 13C NMR : A carbonyl signal at δ 170–175 ppm confirms the 4-oxo group .

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Dichlorophenyl analogs (e.g., ) exhibit MIC values of 2–4 μg/mL against Staphylococcus aureus, likely due to membrane disruption.

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